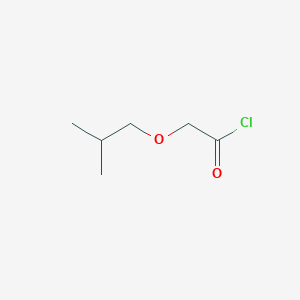

Isobutoxyacetyl chloride

説明

BenchChem offers high-quality Isobutoxyacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutoxyacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H11ClO2 |

|---|---|

分子量 |

150.60 g/mol |

IUPAC名 |

2-(2-methylpropoxy)acetyl chloride |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3 |

InChIキー |

JRJRWVDBFVUPHR-UHFFFAOYSA-N |

正規SMILES |

CC(C)COCC(=O)Cl |

製品の起源 |

United States |

化学反応の分析

Key Reactivity Patterns

Isobutoxyacetyl chloride undergoes nucleophilic acyl substitution reactions, proceeding via an addition-elimination mechanism . Below are the primary reaction types, summarized in tables for clarity.

2.1. Reaction with Alcohols (Esterification)

Reacts with alcohols (e.g., methanol) to form esters and HCl.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH) | Isobutoxyacetyl alkyl ester | Base (e.g., pyridine or triethylamine) |

Mechanism:

-

Nucleophilic attack: The alcohol’s oxygen attacks the carbonyl carbon.

-

Intermediate formation: A tetrahedral intermediate forms.

2.2. Reaction with Amines (Amidation)

Reacts with ammonia or amines (primary/secondary) to form amides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Amidation | Amine (R-NH₂) | Isobutoxyacetyl amide | Base (e.g., triethylamine) |

Mechanism:

-

Nucleophilic attack: The amine’s nitrogen attacks the carbonyl carbon.

2.3. Reaction with Water (Hydrolysis)

Reacts with water to regenerate the carboxylic acid (isobutoxyacetic acid).

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Hydrolysis | Water | Isobutoxyacetic acid | Acidic/neutral conditions |

2.4. Friedel-Crafts Acylation

Undergoes electrophilic aromatic substitution in the presence of a Lewis acid (e.g., AlCl₃) to form aryl ketones.

| Reaction Type | Substrate | Product | Conditions | References |

|---|---|---|---|---|

| Friedel-Crafts acylation | Aromatic ring | Aryl ketone (e.g., acetophenone analog) | AlCl₃ catalyst, anhydrous conditions |

Mechanism:

-

Electrophile generation: Formation of an acylium ion (resonance-stabilized) via AlCl₃ coordination .

-

Aromatic substitution: Electrophilic attack on the aromatic ring, followed by deprotonation .

2.5. Reaction with Ethers

Reacts with ethers (e.g., methyl isobutyl ether) in the presence of Lewis acids (e.g., ZnCl₂) to form mixed esters or anhydrides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Ether reaction | Ether | Mixed ester/anhydride | ZnCl₂ catalyst, anhydrous conditions |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling isobutoxyacetyl chloride in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, and work in a fume hood to prevent inhalation exposure . Storage should be in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Spill management requires cellulose-based absorbents, followed by neutralization with sodium bicarbonate . Safety data gaps necessitate referencing analogous acyl chlorides for hazard extrapolation .

Q. What synthetic routes are commonly employed for the preparation of isobutoxyacetyl chloride?

- Methodological Answer : The compound is typically synthesized via reaction of isobutoxyacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include refluxing at 60–70°C for 4–6 hours, followed by distillation to isolate the product. Reaction progress can be monitored by FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Q. What are the key considerations for storing isobutoxyacetyl chloride to ensure long-term stability?

- Methodological Answer : Store in amber glass bottles under nitrogen at –20°C to slow hydrolysis. Moisture-sensitive handling requires predrying glassware and using molecular sieves (3Å) in storage containers. Regularly test purity via GC-MS to detect degradation byproducts like isobutoxyacetic acid .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for acylations using isobutoxyacetyl chloride to minimize side reactions?

- Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic reactivity. Control reaction temperature (<0°C) to suppress Friedel-Crafts byproducts in aromatic substitutions. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics and should be validated via DOE (Design of Experiments) .

Q. What analytical techniques are most effective for characterizing isobutoxyacetyl chloride and its derivatives?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.0–1.2 ppm for isobutyl CH₃; δ 4.0–4.2 ppm for OCH₂).

- FT-IR : C=O stretch at ~1800 cm⁻¹; C-Cl at ~550–850 cm⁻¹.

- GC-MS : Monitor purity using a DB-5 column (30 m × 0.25 mm) with He carrier gas.

Cross-validate results with elemental analysis (C, H, Cl) to confirm stoichiometry .

Q. How should researchers address contradictions in reported physicochemical properties of isobutoxyacetyl chloride across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, dry N₂ atmosphere) and validate purity using orthogonal methods (e.g., Karl Fischer titration for water content). Compare results with structurally similar compounds (e.g., isobutyryl chloride) to identify systematic errors. Publish full experimental details, including solvent lot numbers and equipment calibration data, to enhance reproducibility .

Q. What strategies can mitigate hydrolysis of isobutoxyacetyl chloride during experimental procedures?

- Methodological Answer : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and molecular sieves in reaction mixtures. Add scavengers like trimethylsilyl chloride to sequester trace water. For time-sensitive steps, employ syringe pumps to control reagent addition rates .

Q. How can computational chemistry methods predict reactivity patterns of isobutoxyacetyl chloride?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilicity at the carbonyl carbon. Compare computed LUMO energies with experimental reaction rates in nucleophilic acyl substitutions. Validate predictions using Hammett plots for substituent effects in aryl amine reactions .

Q. What methodologies are recommended for tracking and quantifying byproducts in reactions involving isobutoxyacetyl chloride?

- Methodological Answer : Use HPLC with a C18 column and UV detection (210 nm) to separate byproducts. Employ internal standards (e.g., biphenyl) for quantification. For volatile byproducts, pair headspace GC-MS with solid-phase microextraction (SPME) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。